

Evaluating the Translational Potential of SHS4121705 in Metabolic Diseases: A Comparative Guide

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Compound of Interest		
Compound Name:	SHS4121705	
Cat. No.:	B3025871	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the investigational mitochondrial uncoupler **SHS4121705** and its translational potential in metabolic diseases. Through a detailed comparison with other mitochondrial uncouplers and established therapeutic classes, this document aims to equip researchers with the necessary data to assess its standing as a potential therapeutic candidate.

Introduction to SHS4121705 and Mitochondrial Uncoupling

SHS4121705 is a small molecule that acts as a mitochondrial uncoupler. Mitochondrial uncouplers are protonophores that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in metabolic rate and energy expenditure. This mechanism holds therapeutic promise for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH) and obesity, by promoting the oxidation of excess fuel substrates.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data on the efficacy of **SHS4121705** and its comparators in relevant preclinical models of metabolic disease.



Table 1: Efficacy in a NASH Model (STAM™ Mice)

Compound/Drug Class	Dosage	Key Efficacy Endpoints	Reference
SHS4121705	25 mg/kg/day	- NAFLD Activity Score (NAS): Two- point reduction Liver Triglycerides: Lowered Alanine Aminotransferase (ALT): Improved Fibrosis: Improved.	
GLP-1 Receptor Agonists (Liraglutide)	0.4 mg/kg/day	- Hepatic Steatosis: Reduced Lobular Inflammation: Reduced Hepatocyte Ballooning: Reduced Body Weight: Reduced.	[1]
FXR Agonists (Obeticholic Acid)	10-30 mg/kg/day	- NAFLD Activity Score (NAS): Reduced Fibrosis: Reduced Hepatic Steatosis: Reduced Inflammation: Reduced.	[2]

Table 2: Efficacy in Diet-Induced Obesity (DIO) Models

| Compound | Dosage | Body Weight Reduction | Fat Mass Reduction | Reference | | :--- | :--- | :--- | | SHS4121705 | Not effective in obesity models | - | - | | BAM15 | 0.1% w/w in diet | Prevents diet-induced weight gain. | Prevents diet-induced fat gain. |[3] | SHM115 | 130 mg/kg/day | Prevents diet-induced obesity. | Lowers body fat mass. | | GLP-1 Receptor Agonists (Semaglutide) | 10-40 nmol/kg, s.c. daily | Up to ~25% reduction from baseline. | Significant reduction. |[4] |



Comparative Safety and Pharmacokinetic Profiles

Table 3: Safety and Pharmacokinetic Parameters

Compound/ Drug Class	Key Safety Observatio ns	Oral Bioavailabil ity	Half-life (t½)	Cmax	Reference
SHS4121705	No observed changes in body temperature or food intake.	Excellent	5.7 hours	81 μΜ	
BAM15	No significant adverse effects on core body temperature, food intake, or lean body mass.	~67%	~1.7 hours	~8.2 μM	[3]
SHM115	Not specified	75%	Not specified	Not specified	
GLP-1 Receptor Agonists	Gastrointestin al side effects (nausea, vomiting, diarrhea) are common.	Generally low (administered via injection).	Varies by agent (e.g., Liraglutide: ~13 hours).	Varies by agent.	[1]
FXR Agonists	Pruritus (itching) is a common side effect. May increase LDL cholesterol.	Good	Varies by agent (e.g., Obeticholic acid: ~24 hours).	Varies by agent.	[2]



Experimental Protocols STAM™ Mouse Model of NASH

This model is widely used to recapitulate the progression of NASH in humans.

- Induction of Diabetes: Two-day-old male C57BL/6J mice are injected with a single low dose of streptozotocin (200 μ g/mouse) to induce a state of insulin deficiency.
- High-Fat Diet: At four weeks of age, the mice are switched to a high-fat diet (typically 57-60% kcal from fat) and maintained on this diet for the duration of the study.
- Disease Progression: The mice develop steatosis around 6 weeks of age, which progresses to NASH with inflammation and ballooning by 8-12 weeks. Fibrosis typically develops from 9 weeks onwards, and hepatocellular carcinoma can occur after 16 weeks.
- Treatment and Analysis: SHS4121705 or comparator compounds are administered daily via oral gavage. At the end of the treatment period, liver tissue is collected for histological analysis (H&E and Sirius Red staining) to determine the NAFLD Activity Score (NAS) and fibrosis stage. Serum is collected to measure liver enzymes such as ALT. Liver triglycerides are quantified from frozen tissue samples.

Diet-Induced Obesity (DIO) Mouse Model

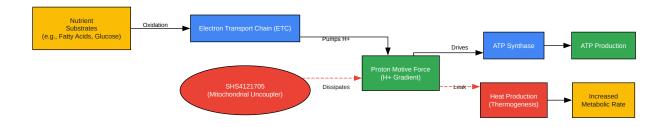
This model is a standard for studying obesity and testing anti-obesity therapeutics.

- Induction of Obesity: Male C57BL/6J mice (typically 6-8 weeks old) are fed a high-fat diet (HFD), with 45% or 60% of calories derived from fat. A control group is fed a matched low-fat diet (LFD) with 10% of calories from fat.
- Monitoring: Body weight and food intake are monitored regularly (e.g., weekly). Body
 composition (fat mass and lean mass) is measured at baseline and at the end of the study
 using techniques like EchoMRI.
- Treatment: Test compounds are typically administered in the diet or via oral gavage.
- Analysis: The primary endpoints are changes in body weight, fat mass, and lean mass compared to the control group. Other metabolic parameters such as glucose tolerance can



also be assessed.

Signaling Pathways and Experimental Workflow Signaling Pathway of Mitochondrial Uncoupling

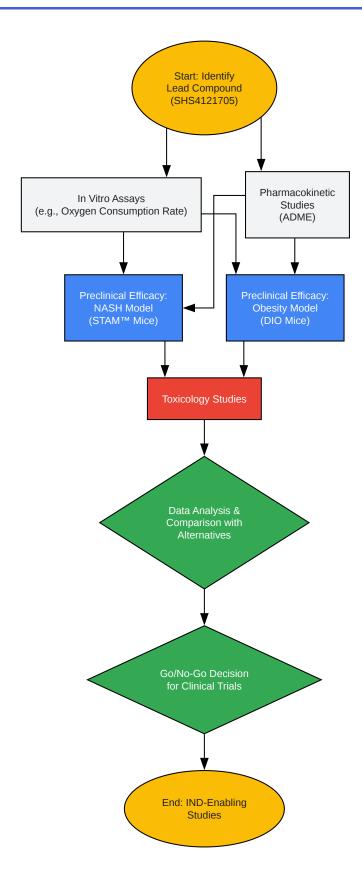


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Caption: Mechanism of action of SHS4121705 as a mitochondrial uncoupler.

Experimental Workflow for Evaluating Translational Potential





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Caption: A typical preclinical workflow for evaluating a metabolic drug candidate.



Discussion and Future Directions

SHS4121705 demonstrates promising efficacy in a preclinical model of NASH, a disease with a significant unmet medical need. Its ability to reduce the NAFLD activity score, lower liver triglycerides, and improve liver enzymes without causing changes in body temperature or food intake suggests a favorable therapeutic window for this indication.

However, the lack of efficacy of **SHS4121705** in obesity models, where related mitochondrial uncouplers like BAM15 and SHM115 have shown positive results, indicates a potential for tissue-specific effects or differences in pharmacokinetic properties that warrant further investigation. The improved oral bioavailability and half-life of **SHS4121705** compared to BAM15 are advantageous for drug development.

Compared to established therapies like GLP-1 receptor agonists and FXR agonists, mitochondrial uncouplers represent a novel mechanism of action. While GLP-1 receptor agonists offer significant benefits in both glycemic control and weight loss, they are associated with gastrointestinal side effects. FXR agonists have shown efficacy in improving fibrosis in NASH but can be accompanied by pruritus and unfavorable lipid profiles.

Future research on **SHS4121705** should focus on:

- Dose-response studies in NASH models to identify the optimal therapeutic dose.
- Head-to-head comparison studies with other mitochondrial uncouplers and standard-of-care agents in relevant animal models.
- In-depth mechanistic studies to elucidate the precise molecular targets and pathways modulated by SHS4121705 in the liver.
- Comprehensive safety and toxicology studies to fully characterize its safety profile for potential clinical development.

In conclusion, **SHS4121705** holds significant translational potential for the treatment of NASH. Its distinct mechanism of action and favorable preclinical profile in a relevant disease model make it a compelling candidate for further investigation and development.



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